molecular formula C4H10O2S B13437303 Thiodiglycol-d8

Thiodiglycol-d8

Katalognummer: B13437303
Molekulargewicht: 130.24 g/mol
InChI-Schlüssel: YODZTKMDCQEPHD-SVYQBANQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiodiglycol-d8, also known as bis(2-hydroxyethyl) sulfide-d8, is a deuterated form of thiodiglycol. This compound is an organosulfur compound with the molecular formula C4H10O2S. It is a colorless liquid that is miscible with water and polar organic solvents. This compound is structurally similar to diethylene glycol and is used in various scientific research applications due to its unique properties .

Vorbereitungsmethoden

Thiodiglycol-d8 can be synthesized through the reaction of deuterated 2-chloroethanol with sodium sulfide. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. Industrial production methods involve large-scale synthesis using similar reaction conditions but with optimized parameters to maximize efficiency and minimize costs .

Analyse Chemischer Reaktionen

Thiodiglycol-d8 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce sulfoxides and sulfones .

Wissenschaftliche Forschungsanwendungen

Thiodiglycol-d8 is widely used in scientific research due to its stability and unique properties. In chemistry, it is used as a solvent and a building block for the synthesis of various organic compounds. In biology and medicine, this compound is used as a marker for the detection of sulfur mustard exposure, as it is a metabolic product of sulfur mustard hydrolysis. Additionally, it is used in the development of new materials and as an additive in lubricants and polymers .

Wirkmechanismus

The mechanism of action of thiodiglycol-d8 involves its interaction with various molecular targets and pathways. As a metabolic product of sulfur mustard, it can be detected in biological samples, indicating exposure to the toxic agent. The compound’s effects are primarily due to its ability to form stable complexes with other molecules, which can influence various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Thiodiglycol-d8 is structurally similar to other organosulfur compounds such as diethylene glycol and thiodiethylene glycol. its deuterated form provides unique advantages in scientific research, such as improved stability and reduced reactivity. These properties make this compound a valuable tool in various applications, including analytical chemistry and toxicology .

Similar Compounds:
  • Diethylene glycol
  • Thiodiethylene glycol
  • Bis(2-hydroxyethyl) sulfide

This compound stands out due to its deuterated nature, which enhances its stability and makes it particularly useful in research settings.

Eigenschaften

Molekularformel

C4H10O2S

Molekulargewicht

130.24 g/mol

IUPAC-Name

1,1,2,2-tetradeuterio-2-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylethanol

InChI

InChI=1S/C4H10O2S/c5-1-3-7-4-2-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2

InChI-Schlüssel

YODZTKMDCQEPHD-SVYQBANQSA-N

Isomerische SMILES

[2H]C([2H])(C([2H])([2H])SC([2H])([2H])C([2H])([2H])O)O

Kanonische SMILES

C(CSCCO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.